molecular formula C11H11N3O2S B1506463 C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine CAS No. 885280-61-5

C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine

Cat. No. B1506463
CAS RN: 885280-61-5
M. Wt: 249.29 g/mol
InChI Key: KXKBIKIKOSCAII-UHFFFAOYSA-N
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Description

C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine, also known as MNTX, is a synthetic compound that has been extensively studied for its potential pharmacological applications. MNTX is a member of the thiazole family of compounds and is known for its ability to selectively target and bind to the mu opioid receptor.

Mechanism of Action

C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine selectively binds to the mu opioid receptor, which is involved in pain perception. By binding to this receptor, this compound can reduce the transmission of pain signals in the central nervous system. This compound has been shown to have a higher affinity for the mu opioid receptor than other opioid drugs, such as morphine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, this compound has been shown to have anti-inflammatory effects. This compound has also been shown to have a low potential for abuse and addiction, which makes it an attractive alternative to other opioid drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine for lab experiments is its high selectivity for the mu opioid receptor. This makes it an ideal tool for studying the role of the mu opioid receptor in pain perception and other physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Another area of interest is the use of this compound in combination with other drugs to enhance its analgesic and anti-inflammatory effects. Finally, there is interest in studying the long-term effects of this compound on pain perception and other physiological processes.

Scientific Research Applications

C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine has been extensively studied for its potential pharmacological applications. One of the most promising applications of this compound is its use as an analgesic. Studies have shown that this compound has a high affinity for the mu opioid receptor, which is involved in pain perception. This compound has been shown to be effective in reducing pain in animal models of acute and chronic pain.

properties

IUPAC Name

[2-(3-methyl-4-nitrophenyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-7-4-8(2-3-10(7)14(15)16)11-13-9(5-12)6-17-11/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKBIKIKOSCAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=CS2)CN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723011
Record name 1-[2-(3-Methyl-4-nitrophenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885280-61-5
Record name 2-(3-Methyl-4-nitrophenyl)-4-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885280-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(3-Methyl-4-nitrophenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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